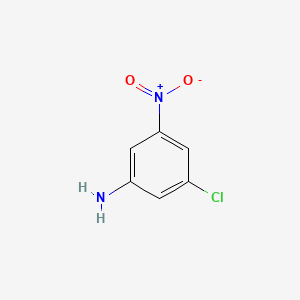

3-Chloro-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAFMJXGEACRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277199 | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-44-5 | |

| Record name | 5344-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-5-nitroaniline

[1]

Executive Summary

3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a meta-substituted aniline derivative characterized by its unique electronic push-pull system, featuring an electron-withdrawing nitro group and an electron-donating amino group flanking a chlorine atom.[1][2][3] This specific substitution pattern (3,5-disubstitution relative to the amino group) makes it a critical scaffold in medicinal chemistry, particularly for Type II kinase inhibitors and allosteric modulators where precise steric and electronic complementarity is required.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and pharmaceutical utility of this compound, designed for researchers requiring high-fidelity technical data.

Molecular Architecture & Physicochemical Profile

The molecule exhibits a planar aromatic system. The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, significantly deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. The chlorine atom at position 3 provides lipophilicity and a handle for further cross-coupling reactions, while the amino group at position 1 serves as the primary nucleophilic center.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 5344-44-5 | |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Yellow to orange crystalline solid | Color intensifies with oxidation |

| Melting Point | 131 – 134 °C | Distinct from 3-nitroaniline (114°C) |

| Boiling Point | ~332 °C (Predicted) | Decomposes at high temp |

| pKa | ~1.22 (Predicted) | Weakly basic due to -NO₂/-Cl electron withdrawal |

| Solubility | Soluble in DMSO, Ethanol, DCM, EtOAc | Low water solubility |

Synthetic Pathways & Manufacturing

The synthesis of this compound requires regioselective control to ensure the correct isomerism. The industrial standard involves the Zinin Reduction , where a specific nitro group in a dinitro-precursor is selectively reduced.

Core Synthesis: Selective Reduction

The starting material, 1-chloro-3,5-dinitrobenzene , is symmetrical. Selective reduction of one nitro group is achieved using sulfide-based reducing agents (e.g., sodium hydrogen sulfide or ammonium sulfide) under controlled reflux. This method prevents over-reduction to the diamine (3,5-diaminochlorobenzene).

Figure 1: Selective Zinin reduction pathway for the synthesis of this compound.

Reactivity Profile & Functionalization

The chemical utility of this compound stems from its ability to undergo orthogonal transformations. The amino group can be functionalized or converted, while the nitro group serves as a "masked" amine for later stages.

Key Reaction Classes:

-

Sandmeyer/Diazotization: The amino group reacts with NaNO₂/HCl to form a diazonium salt, which can be hydrolyzed to a phenol, coupled to form azo dyes, or substituted with other halides.[4]

-

Amide/Urea Formation: The aniline nitrogen is sufficiently nucleophilic to react with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to form amides and ureas—common pharmacophores.

-

Nitro Reduction: Post-functionalization, the 5-nitro group can be reduced (Fe/AcOH or H₂/Pd) to generate a primary amine, enabling the synthesis of complex bis-amide or heterocyclic scaffolds.

Figure 2: Orthogonal reactivity patterns enabling diverse chemical library generation.

Pharmaceutical Applications

This compound is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets in kinases and helicases.

Type II Kinase Inhibitors

The this compound motif is frequently used to synthesize "hinge-binder" regions or solvent-exposed tails in kinase inhibitors. The electron-withdrawing nature of the substituents modulates the pKa of the aniline nitrogen, optimizing hydrogen bond donor capability.

-

Mechanism: The aniline amine forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).

-

Example: Antimalarial kinase inhibitors often utilize this scaffold to achieve selectivity over human kinases.

DHX9 Helicase Inhibitors (e.g., ATX968)

Recent literature identifies this scaffold in the synthesis of ATX968 , a potent allosteric inhibitor of the RNA helicase DHX9.

-

Workflow: this compound is coupled with a thiophene intermediate.[5] The nitro group is subsequently reduced and sulfonylated to create the final bioactive molecule.

-

Significance: This demonstrates the compound's role as a "linker" that positions two pharmacophores in the correct spatial orientation.

Analytical Characterization

To validate the identity of this compound, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The aromatic region displays a characteristic AMX spin system (or ABC depending on resolution) due to the non-equivalent protons at positions 2, 4, and 6.

-

δ ~7.4 - 7.8 ppm: Three distinct signals corresponding to the aromatic protons.

-

H2 (between Cl and NO₂): Most deshielded (singlet-like or doublet).

-

H4 (between NO₂ and NH₂): Deshielded by NO₂, shielded by NH₂.

-

H6 (between Cl and NH₂): Most shielded due to ortho-amino effect.

-

-

δ ~5.0 - 6.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group (exchangeable with D₂O).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 173.0 (approx).

-

Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at m/z 173 and 175.

Safety & Handling (SDS Summary)

Signal Word: DANGER

This compound is acutely toxic and requires strict engineering controls (fume hood, glove box).

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[6] |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[7] |

| STOT - Repeated | H373 | May cause damage to organs through prolonged exposure.[7] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[6] |

Precautionary Measures:

-

PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if powder handling is open, safety goggles.

-

Storage: Keep in a dark, inert atmosphere (nitrogen flushed) at room temperature. The compound is light-sensitive and may darken upon oxidation.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzenamine,3-chloro-5-nitro-;5344-44-5 [axsyn.com]

- 3. 5344-44-5|this compound|BLD Pharm [bldpharm.com]

- 4. In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to [allen.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

Technical Whitepaper: 3-Chloro-5-nitroaniline

A Critical Scaffold in Kinase Inhibitor Design & Medicinal Chemistry

Executive Summary

3-Chloro-5-nitroaniline (CAS 5344-44-5) is a high-value aromatic building block, distinct from its isomers due to its specific meta-substitution pattern. This structural arrangement renders it indispensable in the synthesis of Type II kinase inhibitors , particularly those targeting EGFR (T790M mutants) and various antimalarial kinases. Its utility lies in the electronic and steric properties of the 3-chloro substituent, which often occupies hydrophobic pockets in protein active sites, while the 5-nitro group serves as a latent amine functionality for subsequent urea or amide bond formation.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in drug discovery, adhering to strict safety and scientific integrity standards.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The meta-positioning of the electron-withdrawing nitro and chloro groups creates a unique electronic environment for the amine, reducing its nucleophilicity compared to aniline but maintaining sufficient reactivity for cross-coupling or acylation.

| Property | Value / Description | Source Reliability |

| Appearance | Yellow to orange crystalline powder | High (Verified) |

| Melting Point | 133–135 °C | High (Experimental) |

| Boiling Point | ~332 °C (Predicted at 760 mmHg) | Medium (Calculated) |

| Density | 1.49 g/cm³ | Medium (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water | High |

| pKa (Conjugate Acid) | ~2.5 (Weak base due to EWG influence) | High (Theoretical) |

| LogP | 1.88 | High |

Synthetic Engineering: Selective Reduction Protocols

The primary challenge in synthesizing this compound is chemoselectivity . The precursor, 1-chloro-3,5-dinitrobenzene, contains two identical nitro groups. Reducing both yields the diamine, while reducing neither yields no product. The goal is the precise reduction of one nitro group.

Method A: Zinin Reduction (Sulfide-Mediated)

This is the classical, robust method for laboratory-scale preparation. The mechanism relies on the electron-withdrawing nature of the first nitro group facilitating the reduction, while the resulting amine (electron-donating) deactivates the ring toward further reduction under controlled conditions.

Protocol:

-

Dissolution: Dissolve 1-chloro-3,5-dinitrobenzene (1.0 eq) in Ethanol (12 mL/g).

-

Reagent Prep: Prepare a solution of Sodium Sulfide Nonahydrate (

) or Ammonium Sulfide (2.5 eq) in water. -

Addition: Heat the ethanolic solution to reflux. Add the sulfide solution dropwise over 30 minutes. Note: Rapid addition leads to di-reduction.

-

Reflux: Maintain reflux for 1–2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Workup: Cool to room temperature. Pour into ice water. The mono-reduced product often precipitates. If not, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 10-20% EtOAc/Hexanes).

Method B: Catalytic Hydrogenation (Ru-SnOx/Al₂O₃)

For industrial scalability, sulfide waste is undesirable. Heterogeneous catalysis using Ruthenium supported on Tin-modified Alumina offers high selectivity (>97%) for the mono-nitro reduction.

Key Parameters:

-

Catalyst: Ru-SnOx/Al₂O₃ (Sn modulates the Ru active site to prevent over-reduction).

-

Conditions: 4 MPa

, 100°C, Ethanol solvent. -

Mechanism: The SnOx species creates an electronic environment on the Ru surface that favors the adsorption of the highly electron-deficient dinitro species over the mono-amine product.

Visualization: Synthetic Logic

Caption: Chemoselective reduction pathway prioritizing mono-amine formation via Zinin reduction logic.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase, often requiring a specific hydrophobic moiety to occupy the allosteric pocket created by the activation loop movement.

Mechanism of Action in Drug Design

-

Hydrophobic Anchor (3-Cl): The chlorine atom at the 3-position forms favorable halogen bonds or hydrophobic interactions within the "selectivity pocket" of the kinase.

-

Linker Formation (Amine): The aniline amine is typically reacted with isocyanates to form a diarylurea core (common in drugs like Sorafenib).

-

Latent Functionality (5-NO₂): The nitro group is stable during the initial coupling but can be subsequently reduced to an amine to attach solubilizing tails (e.g., piperazine moieties) in the final steps of API synthesis.

Case Study: Antimalarial & EGFR Inhibitors Recent SAR (Structure-Activity Relationship) studies demonstrate that replacing the 3-Cl group with Hydrogen or Fluorine significantly drops potency against Plasmodium falciparum kinases, confirming the critical role of the chlorine atom in occupying the hydrophobic pocket.

Visualization: Drug Discovery Workflow

Caption: Workflow for converting the scaffold into a functional Type II Kinase Inhibitor.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its isomers (e.g., 2-chloro-4-nitroaniline).

¹H NMR Interpretation (300 MHz, DMSO-d₆): The molecule has C₂v-like symmetry elements but is distinct. Expect three aromatic signals in the downfield region due to the electron-withdrawing groups.

-

δ ~7.4–7.5 ppm (s, 1H): Proton between Cl and NO₂ (Most deshielded, H-4 position relative to amine as 1).

-

δ ~7.3 ppm (s, 1H): Proton between NO₂ and NH₂.

-

δ ~6.9–7.0 ppm (s, 1H): Proton between Cl and NH₂.

-

δ ~5.8–6.0 ppm (br s, 2H): Amine protons (

), exchangeable with

Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Molecular Ion:

(for ³⁵Cl) and

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Acute Toxicity: Fatal if swallowed (H300), in contact with skin (H310), or inhaled (H330). The nitroaniline moiety is a potent methemoglobinemia inducer.

-

Target Organs: Blood (Methemoglobin), Liver.

-

Environmental: Toxic to aquatic life with long-lasting effects (H411).

Mandatory PPE:

-

Respiratory: Full-face respirator with P100/Organic Vapor cartridges.

-

Skin: Double nitrile gloves or Silver Shield® laminate gloves. Tyvek® suit recommended for powder handling.

-

Engineering Controls: Handle only in a certified chemical fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219615, this compound. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery of Potent Antimalarial Type II Kinase Inhibitors. (Contextualizing the 3-Cl SAR). Retrieved from [Link]

-

MDPI Catalysts. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (Methodology for selective reduction). Retrieved from [Link][1]

Sources

Electron-withdrawing effects of nitro group in anilines

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Anilines

Abstract

The substitution of a nitro group onto the aniline aromatic ring profoundly alters its chemical and physical properties. This guide provides a detailed examination of the potent electron-withdrawing effects of the nitro group, focusing on the interplay of inductive and resonance phenomena. We will explore how these electronic modifications influence the basicity, spectroscopic characteristics, and reactivity of nitroaniline isomers. This document serves as a core technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these crucial chemical intermediates.

The Electronic Landscape of Aniline: A Baseline

Aniline (C₆H₅NH₂) represents a foundational aromatic amine, characterized by an amino group (-NH₂) attached to a benzene ring. The nitrogen atom's lone pair of electrons is not localized; instead, it actively participates in the ring's π-system. This delocalization, a positive mesomeric or resonance effect (+M), increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1][2] Consequently, the amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[2][3] While nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant in determining aniline's reactivity.[4]

Caption: Resonance in aniline delocalizes the N lone pair.

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group (-NO₂) is a powerful deactivating group, characterized by strong electron-withdrawing properties that arise from two distinct mechanisms:

-

Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[4][5]

-

Negative Mesomeric/Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its own structure, creating resonance forms that place a positive charge within the ring. This effect is most pronounced when the nitro group is positioned ortho or para to another group.[5][6]

These combined effects significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[2]

Isomer-Specific Effects in Nitroanilines

The position of the nitro group relative to the amino group dictates the net electronic effect, profoundly impacting the molecule's properties.

-

p-Nitroaniline: In the para isomer, both the -I and -M effects of the nitro group work in concert to withdraw electron density. Critically, the -M effect extends the conjugation of the nitrogen's lone pair directly to the nitro group. This extensive delocalization dramatically reduces the availability of the lone pair for protonation, making p-nitroaniline a significantly weaker base than aniline.[7][8]

-

o-Nitroaniline: Similar to the para isomer, the ortho position allows for both strong -I and -M effects from the nitro group.[7] However, the proximity of the two groups introduces steric hindrance and the potential for intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group. This "ortho effect" can further influence basicity and physical properties.[5][9]

-

m-Nitroaniline: When the nitro group is in the meta position, its -M effect cannot extend to the amino group.[6][8] Electron withdrawal is therefore dominated by the -I effect. While this still reduces the basicity compared to aniline, the effect is less pronounced than in the ortho and para isomers where both effects are operative.[8]

Caption: Influence of nitro group position on aniline basicity.

Quantifying the Impact: Basicity and pKa Values

The most direct quantitative measure of the nitro group's electron-withdrawing effect is the basicity of the aniline nitrogen, expressed as the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base, as the lone pair is less available to accept a proton.[10]

The electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, weakening its proton-accepting capacity and causing a decrease in the pKa value.[11][12] Electron-donating groups have the opposite effect, increasing the pKa.[13]

| Compound | Substituent Position | pKa of Conjugate Acid (pKaH) | pKb |

| Aniline | - | 4.63 | 9.37[7] |

| m-Nitroaniline | meta | 2.46[8] | - |

| o-Nitroaniline | ortho | -0.26[8] | 11.5[7] |

| p-Nitroaniline | para | 1.0[8] | 13.0[7] |

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

The data clearly shows that all nitro-substituted anilines are weaker bases than aniline. The meta isomer is the strongest base among the three isomers because it is only influenced by the inductive effect.[8] The ortho and para isomers, influenced by both resonance and inductive effects, are significantly weaker bases.[6][7]

The Hammett equation , log(K/K₀) = σρ, provides a powerful tool for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[14] Hammett substituent constants (σ) for the nitro group are strongly positive, reflecting its electron-withdrawing nature, and quantum chemical calculations have shown good correlations between these constants and the pKa of substituted anilines.[13][15]

Spectroscopic Characterization

The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.

-

UV-Vis Spectroscopy: p-Nitroaniline exhibits absorbance maxima around 226-228 nm and 360-362 nm.[16] The presence of the nitro group in conjugation with the amino group extends the π-system, leading to a bathochromic (red) shift compared to aniline. This property makes p-nitroaniline a useful chromophore in biochemical assays.[17]

-

FT-IR Spectroscopy: The position of N-H stretching vibrations in the IR spectrum is sensitive to the electronic environment. In p-nitroaniline, these stretches are observed in the 3350-3482 cm⁻¹ range. Changes in the C=C stretching frequencies of the aromatic ring also reflect the altered electron distribution.

-

NMR Spectroscopy: In the ¹H NMR spectrum of p-nitroaniline, the protons ortho to the nitro group are significantly deshielded (shifted downfield to ~8.0 ppm) due to the strong electron withdrawal. The protons ortho to the amino group appear more upfield (~6.7 ppm).[18] These chemical shifts provide direct evidence of the modified electron density around the ring.

Synthetic Considerations and Methodologies

Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is a powerful deactivating, meta-director, leading to a significant yield of m-nitroaniline (around 47%) and very low yields of the ortho isomer (2%).[3]

To achieve a high yield of the desired p-nitroaniline, a protection strategy is required. The amino group is first acetylated to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps control the reaction.[19]

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline

This three-step process is a standard undergraduate and industrial laboratory procedure.[20]

Step 1: Acetylation of Aniline to form Acetanilide

-

Aniline is dissolved in a mixture of acetic anhydride and glacial acetic acid.

-

The reaction is typically exothermic and may require cooling.

-

The product, acetanilide, is precipitated by pouring the reaction mixture into cold water and is collected by filtration.

Step 2: Nitration of Acetanilide

-

Acetanilide is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid and cooled in an ice bath to 0-5 °C.[21]

-

A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature to prevent over-nitration and side reactions.[20]

-

The reaction mixture is then poured onto crushed ice to precipitate the product, which is a mixture of ortho- and para-nitroacetanilide. The para isomer is the major product and can be separated from the ortho isomer by recrystallization from ethanol.[19]

Step 3: Hydrolysis of p-Nitroacetanilide

-

The purified p-nitroacetanilide is heated under reflux with an aqueous solution of sulfuric acid (or sodium hydroxide).[19][21]

-

This cleaves the amide bond, regenerating the amino group.

-

Upon cooling and neutralization, the final product, p-nitroaniline, precipitates as a yellow solid and is collected by filtration.[21]

Caption: Synthetic workflow for p-nitroaniline production.

Applications in Research and Drug Development

Nitroanilines are not merely academic curiosities; they are vital chemical intermediates with broad applications.

-

Dye and Pigment Synthesis: p-Nitroaniline is a key precursor for the synthesis of p-phenylenediamine, a crucial component in many azo dyes and pigments.[22][23]

-

Pharmaceuticals: The nitroaniline scaffold is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[23][24] Its derivatives are used in the development of analgesics, antipyretics, and coccidiostats for poultry.[22][24]

-

Industrial Chemicals: They are used in the production of antioxidants, corrosion inhibitors, and gasoline gum inhibitors.[22][25]

-

Research and Development: In research laboratories, nitroanilines are invaluable for studying reaction mechanisms, developing novel synthetic routes, and serving as building blocks for more complex molecules.[23][26] In biochemistry, peptide substrates derivatized with p-nitroaniline (pNA) are widely used in colorimetric assays for proteolytic enzymes like caspases.[17] Enzymatic cleavage releases the yellow p-nitroaniline chromophore, which can be quantified spectrophotometrically.[17]

Conclusion

The nitro group exerts a powerful and position-dependent electron-withdrawing effect on the aniline molecule. Through a combination of strong inductive and resonance effects, particularly from the ortho and para positions, the nitro group drastically reduces the basicity of the amino nitrogen, deactivates the ring towards further electrophilic substitution, and significantly alters the molecule's spectroscopic properties. Understanding these fundamental principles is essential for professionals in chemical synthesis and drug development, enabling the rational design of synthetic routes and the effective application of nitroanilines as versatile intermediates in a wide range of industrial and research contexts.

References

-

Wikipedia. 4-Nitroaniline. [Link]

-

Carbon, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Filo. What is the ortho effect of nitro group on aniline?. [Link]

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

-

Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

Filo. The pK_b values for aniline and nitroaniline are given in the table below. [Link]

-

Scribd. Preparation of P-Nitroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

-

YouTube. Effect of Substituents on the Basicity of Anilines. [Link]

-

Quora. What is the difference between aniline and nitroaniline?. [Link]

-

Chemistry Stack Exchange. Effect of nitro group basicity order of o,m and p nitroanilines?. [Link]

-

Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

-

Quora. What is the affect of (NO2) group on the basicity of aniline?. [Link]

-

University Website. Example problems involving Hammett Eqn. [Link]

-

University Website. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

-

Quora. Why is para-nitroaniline more acidic than meta-nitroaniline?. [Link]

-

RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

-

ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Redalyc. PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. [Link]

-

Prime Scholars. Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. [Link]

-

Quora. Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity?. [Link]

-

AFIT Scholar. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

-

ResearchGate. Why does ortho nitro aniline form only 2% on performing nitration of aniline?. [Link]

-

RSC Publishing. Correlation of acidity functions with the equilibria of p-nitroaniline in aqueous sodium hydroxide solution. [Link]

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

-

NIST WebBook. p-Nitroaniline. [Link]

Sources

- 1. quora.com [quora.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]

- 6. quora.com [quora.com]

- 7. The pK_b values for aniline and nitroaniline are given in the table below.. [askfilo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journaleras.com [journaleras.com]

- 12. journaleras.com [journaleras.com]

- 13. researchgate.net [researchgate.net]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. p-Nitroaniline [webbook.nist.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 19. magritek.com [magritek.com]

- 20. scribd.com [scribd.com]

- 21. azom.com [azom.com]

- 22. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 23. nbinno.com [nbinno.com]

- 24. chemiis.com [chemiis.com]

- 25. chempanda.com [chempanda.com]

- 26. Nitroanilines | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: Electronic Structure & Basicity Profile of 3-Chloro-5-nitroaniline

This technical guide provides a rigorous analysis of the basicity of 3-Chloro-5-nitroaniline , a molecule that serves as a textbook case study in cumulative inductive deactivation without direct resonance conjugation.

Executive Summary

The basicity of anilines is governed by the availability of the nitrogen lone pair.[1] In This compound , the amino group is flanked by two electron-withdrawing groups (EWGs) in the meta positions. Unlike its ortho or para isomers, this molecule experiences pure cumulative inductive deactivation (

-

Predicted

: -

Key Insight: While less basic than 3-chloroaniline (

), it remains slightly more basic than 4-nitroaniline (

Theoretical Framework: The "Meta-Meta" Electronic Landscape

To understand why this compound behaves differently from its isomers, we must apply the Hammett Equation principles.

Electronic Effects Analysis[2]

-

Nitro Group (

) at C5 (Meta):-

Effect: Strong Inductive Withdrawal (

).[2] -

Resonance: The nitro group cannot accept electron density from the amine nitrogen via resonance because they are meta to each other. The "push-pull" quinoid structure cannot form.

-

Hammett Constant:

.

-

-

Chloro Group (

) at C3 (Meta):-

Effect: Inductive Withdrawal (

) dominates over its weak resonance donation ( -

Hammett Constant:

.

-

Quantitative Prediction (Hammett Equation)

The basicity (

This theoretical calculation aligns with the literature value of 1.22 , confirming that the basicity suppression is almost entirely predictable via additive inductive effects.

Structural Logic Diagram

The following diagram visualizes the electronic pressure on the nitrogen lone pair.

Figure 1: Electronic vector map showing the cumulative inductive withdrawal on the amine nitrogen without resonance stabilization.

Comparative Isomer Analysis

The table below contrasts this compound with relevant isomers to highlight the impact of substitution patterns.

| Compound | Structure | Substituent Position | Dominant Effect | |

| Aniline | Ph-NH₂ | - | 4.60 | Reference Standard |

| 3-Chloroaniline | 3-Cl | Meta | 3.52 | Inductive (-I) |

| 3-Nitroaniline | 3-NO₂ | Meta | 2.46 | Strong Inductive (-I) |

| This compound | 3-Cl, 5-NO₂ | Meta, Meta | 1.22 | Cumulative -I (Additive) |

| 4-Nitroaniline | 4-NO₂ | Para | 1.00 | Resonance (-M) + Inductive (-I) |

| 2-Chloro-4-nitroaniline | 2-Cl, 4-NO₂ | Ortho, Para | ~ -1.0 | Steric (Ortho) + Resonance (Para) |

| 2,4-Dinitroaniline | 2,4-di-NO₂ | Ortho, Para | -4.4 | Strong Resonance + Steric + H-bond |

Analysis:

-

Vs. 4-Nitroaniline: The 3,5-isomer is more basic (1.22 vs 1.00) because inductive effects decay with distance and are generally weaker than direct resonance withdrawal (mesomeric effect) seen in the para isomer.

-

Vs. Ortho Isomers: Any isomer with an ortho substituent (e.g., 2-chloro-4-nitro) suffers from steric inhibition of solvation and direct electronic proximity, typically dropping the

below 0. The 3,5-isomer preserves the steric accessibility of the nitrogen.

Experimental Protocol: Spectrophotometric Determination

Because this compound is a very weak base (

Principle

The neutral amine (

Reagents & Equipment

-

Stock Solution:

M this compound in Ethanol/Water (5% EtOH to ensure solubility). -

Buffers: Series of aqueous buffers ranging from pH 0.5 to 3.5 (Glycine-HCl or Citrate-HCl).

-

Strong Acid: 1.0 M, 2.0 M, and 5.0 M HCl (to define the fully protonated state).

-

Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes).

Step-by-Step Methodology

-

Determine Analytical Wavelength (

):-

Scan the spectrum of the Free Base (in pH 7.0 buffer).

-

Scan the spectrum of the Cation (in 5.0 M HCl).

-

Identify

where the difference in absorbance (

-

-

Preparation of Test Solutions:

-

Prepare 7-9 samples: 1.0 mL stock amine + 9.0 mL of various buffers (pH 0.5, 1.0, 1.2, 1.4, 1.6, 1.8, 2.0, 2.5).

-

Include one "Fully Basic" control (pH 7) and one "Fully Acidic" control (2M HCl).

-

-

Measurement:

-

Measure Absorbance (

) of all solutions at -

Record exact pH of each buffer solution immediately after measurement.

-

-

Calculation: Use the linearized Henderson-Hasselbalch equation:

-

Plot

vs. pH. -

The x-intercept is the

.

-

Workflow Diagram

Figure 2: Spectrophotometric determination workflow for weak aniline bases.

Pharmaceutical & Synthesis Implications[5][6][7]

Salt Selection

Due to the low

-

Recommendation: For isolation or purification, use Sulfonic acids (Methanesulfonic acid,

-Toluenesulfonic acid) or concentrated Hydrochloric acid in anhydrous conditions. -

Note: The hydrochloride salt will likely hydrolyze back to the free base upon exposure to moisture or neutral water.

Diazotization Chemistry

This molecule is a common intermediate for diazo coupling.

-

Challenge: The electron-deficient ring makes the amine less nucleophilic, slowing down the initial attack on the nitrosonium ion (

). -

Protocol Adjustment: Diazotization requires highly acidic media (conc.

or glacial acetic acid/

Solubility

-

LogP: ~1.8 (Moderate Lipophilicity).

-

Solubility: Low in water; high in DCM, Ethyl Acetate, and DMSO.

-

Impact: In biological assays, ensure DMSO stock concentration does not exceed 0.5% to prevent precipitation, as the neutral form predominates at physiological pH (7.4).

References

-

PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard Protocol Reference).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

3-Chloro-5-nitroaniline: A Pivotal Scaffold for Kinase Inhibitor Design and Advanced Materials

Executive Summary

3-Chloro-5-nitroaniline (CAS 5344-44-5) is a high-value aromatic building block distinguished by its specific meta-meta substitution pattern. Unlike common ortho or para substituted anilines, this compound offers a unique geometry for fragment-based drug design (FBDD), particularly in the development of Type II kinase inhibitors. Its chemical duality—possessing an oxidizable amine, a reducible nitro group, and a transition-metal-active chlorine—makes it a versatile "linchpin" scaffold.

This guide details the synthesis, medicinal chemistry applications, and material science utility of this compound, providing validated protocols and mechanistic insights for researchers.

Chemical Profile & Synthesis[1][2][3][4]

Physicochemical Properties

| Property | Data |

| CAS Number | 5344-44-5 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Orange to yellow crystalline powder |

| Melting Point | 133–137 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water |

Primary Synthesis Strategy

The industrial and laboratory standard for synthesizing this compound involves the chemoselective reduction of 1-chloro-3,5-dinitrobenzene. Achieving selectivity is critical; non-selective reduction yields the diamine (5-chlorobenzene-1,3-diamine) prematurely.

Mechanism: The use of ammonium sulfide or sodium polysulfide allows for the partial reduction of one nitro group due to the electron-withdrawing nature of the remaining nitro group, which deactivates the intermediate hydroxylamine, preventing over-reduction under controlled conditions.

Figure 1: Chemoselective synthesis pathway preventing over-reduction.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Back Pocket" Strategy)

In medicinal chemistry, this compound is a "privileged structure" for synthesizing Type II kinase inhibitors (e.g., analogs of Sorafenib or Imatinib).

-

Geometry: The 1,3,5-substitution pattern allows the molecule to sit deep within the ATP-binding pocket.

-

Binding Vectors:

-

Position 1 (Amine): Acts as a nucleophile to form urea or amide linkers, establishing critical Hydrogen bonds with the "hinge region" or the "DFG motif" (Asp-Phe-Gly) of the kinase.

-

Position 3 (Chlorine): Provides a hydrophobic handle. While typically inert in nucleophilic substitutions, it is active in Palladium-catalyzed couplings (Suzuki-Miyaura), allowing the attachment of hydrophobic "tails" that occupy the allosteric pocket.

-

Position 5 (Nitro): Serves as a "masked" amine. Post-coupling, it can be reduced to an amine to solubilize the drug or form a second H-bond interaction.

-

Divergent Synthesis Workflow

The compound allows for orthogonal functionalization. The amine is reacted first (mildest conditions), followed by the chlorine (metal catalysis), and finally the nitro group (reduction).

Figure 2: Divergent synthetic utility of the this compound scaffold.

Experimental Protocols

Protocol A: Selective Reduction to this compound

Target: Synthesis from 1-chloro-3,5-dinitrobenzene.

-

Dissolution: Dissolve 1-chloro-3,5-dinitrobenzene (10 mmol) in Ethanol (25 mL).

-

Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (15 mmol) and Sodium Bicarbonate (15 mmol) in water (10 mL). Note: Using sulfide/bicarbonate generates HS-, the active reducing species.

-

Addition: Add the sulfide solution dropwise to the ethanolic nitro compound at reflux over 30 minutes.

-

Reaction: Reflux for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The dinitro starting material (Rf ~0.8) will disappear, and the mono-amine (Rf ~0.4) will appear.

-

Workup: Pour into ice water (100 mL). Filter the orange precipitate. Recrystallize from Ethanol/Water.

Protocol B: Suzuki-Miyaura Coupling at the Chloride Position

Rationale: The nitro group is electron-withdrawing, which accelerates the oxidative addition of the Pd catalyst into the C-Cl bond, making this aryl chloride more reactive than chlorobenzene.

-

Reagents: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Potassium Carbonate (2.0 eq).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

-

Solvent: Degassed Dioxane/Water (4:1).

-

Conditions: Heat at 90°C under Nitrogen for 12 hours.

-

Insight: If the amine interferes with the catalyst, protect it as an acetamide (Ac₂O/Pyridine) prior to coupling, then deprotect.

Protocol C: Synthesis of 5-Chlorobenzene-1,3-diamine

Target: Full reduction for polymer applications.

-

Hydrogenation: Dissolve this compound in Methanol.

-

Catalyst: Add Raney Nickel (10 wt%) or Pt/C (sulfided). Avoid Pd/C if possible to prevent de-chlorination (hydrodehalogenation).

-

Conditions: H₂ atmosphere (balloon pressure) at RT for 4 hours.

-

Purification: Filter catalyst and concentrate. The diamine is unstable to air oxidation; store under Argon or use immediately.

Industrial & Material Science Applications

-

Optical Separation Agents: The derivative 3-chloro-5-methylphenylisocyanate (synthesized via methylation and phosgenation of this scaffold) is used to functionalize polysaccharides for chiral chromatography columns.

-

Epoxy Curing: 5-Chlorobenzene-1,3-diamine acts as a latent curing agent. The electron-withdrawing chlorine reduces the nucleophilicity of the amines, increasing the "pot life" of epoxy resin mixtures before thermal curing is triggered.

-

Agrochemicals: Urea derivatives of this compound exhibit herbicidal activity by inhibiting photosystem II, leveraging the lipophilicity of the chloro-nitro core.

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: Harmful if swallowed or inhaled. Methemoglobinemia inducer (typical of aniline derivatives).

-

Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).

-

Storage: Store in dark, inert atmosphere. Air sensitive (oxidation of amine).

References

-

Synthesis & Reduction: ChemicalBook. (2025). "General procedure for the synthesis of this compound from 1-chloro-3,5-dinitrobenzene." Link

-

Suzuki Coupling Mechanism: Myers, A.G.[1][2] (Harvard University). "The Suzuki Reaction: Oxidative Addition Rates." Link

-

Kinase Inhibitor Scaffolds: National Institutes of Health (NIH). "Design and Synthesis of Purine Derivatives as Kinase Inhibitors." Link

-

Isocyanate Applications: Google Patents. "Process for preparing 3-chloro-5-nitrotoluene and isocyanate derivatives." EP1443040A1. Link

-

Nucleophilic Substitution: Beilstein Journal of Organic Chemistry. "Nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Link

Sources

Mastering the Synthesis of 3-Chloro-5-nitroaniline: A Technical Guide to Optimizing Yield

Foreword: Bridging Theory and Practice in Specialty Chemical Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a foundational practice. The journey from starting materials to a purified final product is a testament to both theoretical understanding and experimental finesse. This guide delves into the synthesis of 3-Chloro-5-nitroaniline, a valuable intermediate in the pharmaceutical and dye industries. Our focus extends beyond a mere recitation of steps; we aim to provide a comprehensive understanding of the "why" behind the "how," empowering you to not only replicate this synthesis but to troubleshoot and adapt it with confidence. We will dissect the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and critically analyze the factors that influence the experimental yield. This document is structured to be a self-validating system, where a deep understanding of the reaction mechanism informs and justifies the practical laboratory procedures.

Strategic Synthesis: The Rationale for a Three-Step Approach

The direct nitration of 3-chloroaniline is fraught with challenges. The potent activating and ortho-, para-directing nature of the amino group, combined with the harsh, oxidizing conditions of nitration, would lead to a complex mixture of isomers and degradation products. To achieve the desired regioselectivity and a clean reaction profile, a three-step synthesis is the most logical and scientifically sound approach. This strategy involves:

-

Protection of the Amino Group: The highly activating amino group is temporarily converted to a less reactive acetamido group through acetylation. This moderates the reactivity of the aromatic ring and sterically hinders the positions ortho to the nitrogen, influencing the regiochemical outcome of the subsequent nitration.

-

Regioselective Nitration: The intermediate, 3'-chloroacetanilide, is then subjected to nitration. The acetylamino group directs the incoming nitro group primarily to the para position. However, since this position is blocked by the chloro substituent, the nitration is directed to the available ortho position (relative to the acetylamino group) that is meta to the deactivating chloro group, yielding the desired 3-chloro-5-nitroacetanilide.

-

Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, affording the target molecule, this compound.

This strategic sequence ensures a high degree of control over the reaction, leading to a purer product and a more predictable yield.

Theoretical Yield Calculation: Establishing the Benchmark

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is fundamental to evaluating the success of the experimental procedure. The overall reaction for the synthesis of this compound from 3-chloroaniline is a 1:1 stoichiometric relationship.

Table 1: Molar Masses of Key Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloroaniline | C₆H₆ClN | 127.57 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| 3'-Chloroacetanilide | C₈H₈ClNO | 169.61[1] |

| Nitric Acid | HNO₃ | 63.01 |

| 3-Chloro-5-nitroacetanilide | C₈H₇ClN₂O₃ | 214.61 |

| This compound | C₆H₅ClN₂O₂ | 172.57[2][3] |

To calculate the overall theoretical yield, we must identify the limiting reagent for the entire three-step process, which is the initial amount of 3-chloroaniline.

Formula for Theoretical Yield:

Theoretical Yield (g) = (moles of limiting reactant) x (molar mass of the final product)

For example, starting with 10.0 g of 3-chloroaniline:

-

Moles of 3-chloroaniline = 10.0 g / 127.57 g/mol = 0.0784 moles

-

Theoretical Yield of this compound = 0.0784 moles x 172.57 g/mol = 13.53 g

This value serves as the ideal benchmark against which the experimental yield will be compared.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established procedures for acetylation, nitration, and hydrolysis, adapted for the specific synthesis of this compound.

Safety Precautions: A Non-Negotiable Prerequisite

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[4]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

Fume Hood: All steps involving concentrated acids and volatile organic solvents must be performed in a well-ventilated fume hood.

-

Temperature Control: The nitration step is highly exothermic. Strict adherence to temperature control using an ice bath is critical to prevent runaway reactions.

-

Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[4] Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.

Step 1: Acetylation of 3-Chloroaniline

Causality behind experimental choices: Acetic anhydride is used in conjunction with hydrochloric acid and sodium acetate. The acid protonates the aniline, making it soluble in the aqueous medium. The sodium acetate acts as a buffer to neutralize the strong acid byproduct of the reaction, driving the equilibrium towards product formation.

Procedure:

-

In a 250 mL beaker, suspend 10.0 g (0.0784 mol) of 3-chloroaniline in 140 mL of water.

-

Add 7.0 mL of concentrated hydrochloric acid and stir until the 3-chloroaniline dissolves completely.

-

In a separate beaker, prepare a solution of 8.2 g of sodium acetate in 50 mL of water.

-

To the 3-chloroaniline hydrochloride solution, add 9.5 mL (0.10 mol) of acetic anhydride with vigorous stirring.

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of 3'-chloroacetanilide will form.[4]

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Nitration of 3'-Chloroacetanilide

Causality behind experimental choices: The reaction is performed at a low temperature (0-10 °C) to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts. A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

Procedure:

-

In a 250 mL flask, carefully add 10.0 g of dry 3'-chloroacetanilide to 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Cool the flask in an ice-salt bath to 0 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 3'-chloroacetanilide, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

The precipitated 3-chloro-5-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of 3-Chloro-5-nitroacetanilide

Causality behind experimental choices: Acid-catalyzed hydrolysis is employed to remove the acetyl protecting group. Refluxing with aqueous sulfuric acid provides the necessary energy to drive the hydrolysis to completion.[6]

Procedure:

-

Place the crude 3-chloro-5-nitroacetanilide in a 250 mL round-bottom flask.

-

Add a solution of 15 mL of concentrated sulfuric acid in 30 mL of water.

-

Heat the mixture under reflux for 30-45 minutes, or until a clear solution is obtained.

-

Carefully pour the hot solution into 250 mL of cold water.

-

Neutralize the solution with a 20% sodium hydroxide solution until it is alkaline. The this compound will precipitate as a yellow solid.[6]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the this compound by recrystallization from an ethanol/water mixture.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A three-step synthesis of this compound.

Experimental Yield and Purity Assessment

Calculating the Experimental Yield

After the final product has been purified and thoroughly dried, its mass should be accurately recorded. The experimental yield is then calculated as follows:

Formula for Percent Yield:

Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

Table 2: Sample Yield Calculation

| Parameter | Value |

| Initial mass of 3-chloroaniline | 10.0 g |

| Theoretical yield of this compound | 13.53 g |

| Actual (experimental) yield of this compound | e.g., 9.5 g |

| Percent Yield | (9.5 g / 13.53 g) x 100 = 70.2% |

Factors Influencing Experimental Yield

It is highly unlikely that the experimental yield will match the theoretical yield. Several factors contribute to this discrepancy:

-

Incomplete Reactions: Each of the three steps may not proceed to 100% completion.

-

Side Reactions: The formation of isomeric byproducts, especially during the nitration step, can reduce the yield of the desired product.

-

Mechanical Losses: Product loss during transfers between vessels, filtration, and recrystallization is unavoidable.

-

Purification Losses: The recrystallization process, while essential for purity, inevitably results in some loss of the product that remains dissolved in the mother liquor.

-

Purity of Reagents: The use of impure starting materials or reagents can lead to lower yields.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

-

Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

-

Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of starting materials or byproducts.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the final product and identify any impurities.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Acetylation) | Incomplete reaction; insufficient buffering. | Ensure complete dissolution of 3-chloroaniline; check the amount and purity of sodium acetate. |

| Low yield or dark, oily product in Step 2 (Nitration) | Temperature too high; addition of nitrating mixture too fast. | Maintain strict temperature control (0-10 °C); add nitrating mixture very slowly with efficient stirring. |

| Incomplete hydrolysis in Step 3 | Insufficient reflux time or acid concentration. | Increase reflux time; ensure correct concentration of sulfuric acid. |

| Final product is impure (broad melting point, multiple spots on TLC) | Inefficient purification. | Repeat recrystallization, possibly with a different solvent system; consider column chromatography for higher purity. |

Conclusion: A Pathway to Reproducible Synthesis

The synthesis of this compound via a three-step protection-nitration-deprotection strategy is a robust and reliable method for obtaining this important chemical intermediate. By understanding the underlying chemical principles that dictate the reaction pathway and by adhering to a carefully controlled experimental protocol, researchers can consistently achieve high yields of a pure product. This guide has aimed to provide not just a recipe, but a deeper understanding of the synthesis, empowering scientists to approach this and other complex organic transformations with confidence and expertise.

References

-

askIITians. (2025). Which reaction sequence would be best to prepare 3-chloroaniline from. Retrieved from [Link]

-

BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment. Retrieved from [Link]

- Google Patents. (n.d.). CN101343232A - Preparation method of o-chloro-p-nitroaniline.

-

YouTube. (2022). Aniline when acetylated, the product on nitration followed by alkalige hydrolysis gives: a. aceta.... Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). Retrieved from [Link]

-

MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Retrieved from [Link]

-

Gauth. (n.d.). Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o- [Chemistry]. Retrieved from [Link]

-

Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Retrieved from [Link]

Sources

- 1. 588-07-8 CAS MSDS (3'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. capotchem.com [capotchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. magritek.com [magritek.com]

Methodological & Application

High-Purity Synthesis of 3-Chloro-5-nitroaniline via Regioselective Zinin Reduction

Executive Summary

This Application Note details a robust, laboratory-scale protocol for the synthesis of 3-Chloro-5-nitroaniline , a critical intermediate in the development of azo dyes and pharmaceutical pharmacophores.

The synthesis addresses the challenge of regioselectivity . Direct nitration of 3-chloroaniline yields ortho/para isomers, not the desired meta-substituted product. Therefore, this protocol utilizes a partial Zinin reduction of 1-chloro-3,5-dinitrobenzene. By employing sodium sulfide (

Core Chemical Transformation

-

Starting Material: 1-Chloro-3,5-dinitrobenzene (CAS: 618-86-0)

-

Reagent: Sodium Sulfide Nonahydrate / Sodium Bicarbonate

-

Solvent System: Methanol / Water

-

Yield Potential: 80–85%

-

Purity Target: >98% (HPLC/NMR)

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves toxic nitro-aromatics and the generation of hydrogen sulfide gas.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | This compound and its precursor are toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk). | Double-glove (Nitrile), wear Tyvek sleeves, and work strictly in a fume hood. |

| Gas Evolution | Reaction generates Hydrogen Sulfide ( | Mandatory: Bleach trap (sodium hypochlorite) connected to the condenser outlet to neutralize |

| Thermal Risk | Exothermic addition of sulfide. | Control addition rate to maintain gentle reflux; do not dump reagents. |

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway and the competing side reactions that this protocol is designed to avoid.

Figure 1: Reaction pathway for the selective reduction of 1-chloro-3,5-dinitrobenzene. The protocol optimizes conditions to arrest the reaction at the mono-amine stage.

Materials & Equipment

Reagents

-

1-Chloro-3,5-dinitrobenzene (98%): 10.1 g (50 mmol)

-

Sodium Sulfide Nonahydrate (

): 14.4 g (60 mmol)-

Note: Stoichiometry is critical. Theoretical is 1.5 eq for 3e- reduction, but 1.2-1.5 eq is standard to prevent over-reduction.

-

-

Sodium Bicarbonate (

): 5.0 g (Buffer) -

Methanol (MeOH): 100 mL

-

Distilled Water: 100 mL + excess for quenching

-

Glacial Acetic Acid: (Optional, for pH adjustment during workup)

Equipment

-

250 mL 3-neck Round Bottom Flask (RBF)

-

Reflux condenser

-

Addition funnel (pressure-equalizing)

-

Magnetic stirrer & Hotplate with oil bath

-

Gas Scrubber: Tubing from condenser to a flask containing 10% NaOH or Bleach.

Experimental Protocol

Phase 1: Preparation and Dissolution

-

Setup: Assemble the 3-neck RBF with the condenser, addition funnel, and thermometer. Connect the condenser outlet to the bleach trap.

-

Dissolution: Add 10.1 g of 1-chloro-3,5-dinitrobenzene and 60 mL of Methanol to the flask. Stir until fully dissolved.

-

Heating: Heat the solution to a gentle reflux (

).

Phase 2: Selective Reduction (The Zinin Method)

-

Reagent Prep: In a separate beaker, dissolve 14.4 g of

and 5.0 g of-

Why Bicarbonate? It buffers the solution, reducing the alkalinity. High pH promotes the formation of azoxy byproducts and over-reduction.

-

-

Addition: Transfer the sulfide solution to the addition funnel. Add it dropwise to the refluxing nitro-compound solution over 30–45 minutes .

-

Visual Cue: The solution will darken significantly (red/brown) as the reaction progresses.

-

-

Reflux: Continue refluxing for 60 minutes after addition is complete.

-

Monitoring: Monitor via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

-

Starting Material Rf: ~0.8 (Non-polar)

-

Product Rf: ~0.4 (Yellow/Orange spot)

-

Diamine impurity Rf: ~0.1 (Base line, very polar)

-

Phase 3: Workup and Isolation

-

Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring.

-

Precipitation: The product should precipitate as an orange solid. If oiling occurs, scratch the glass or add a seed crystal.

-

Filtration: Filter the crude solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts and residual sulfide.

-

Drying: Dry the solid in a vacuum oven at

for 4 hours.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) or Toluene .

-

Dissolve in minimum hot ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to

.

-

-

Final Yield: Expect 7.0 – 7.3 g (80–85%).

Process Visualization (Workflow)

Figure 2: Operational workflow for the synthesis and purification steps.

Characterization & Validation (Self-Validating Protocol)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

| Parameter | Expected Value | Validation Note |

| Appearance | Orange needles/powder | Dark brown indicates oxidation; Yellow indicates high purity. |

| Melting Point | 133–134 °C | Sharp range (<2°C) confirms purity. Lower MP suggests diamine contamination. |

| Solubility | Soluble in Acetone, DMSO, Ethanol. | Insoluble in water. |

NMR Interpretation (Self-Check)

The

-

~5.9–6.0 ppm (2H, s, broad):

-

Aromatic Region (3 distinct signals):

-

~6.85 ppm (1H, t,

-

~7.15 ppm (1H, t,

-

~7.35 ppm (1H, t,

-

~6.85 ppm (1H, t,

-

Note: Due to the meta-coupling, these appear as narrow triplets or doublets of doublets.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219615, this compound. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1948). Selective reduction of dinitro compounds. Coll. Vol. 3, p. 82. (General method reference for Zinin Reduction). [Link]

-

Mondal, U., & Sen, S. (2017). Highly Selective Room Temperature Monoreduction of Dinitro-arenes by Hydrogen Sulfide. International Journal of Chemical Kinetics. (Context on selectivity mechanisms). [Link]

Technical Application Note: Purification of 3-Chloro-5-nitroaniline via Flash Column Chromatography

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Chloro-5-nitroaniline is a critical intermediate in the synthesis of azo dyes and pharmaceutical agrochemicals. Its purification presents a specific chromatographic challenge: the amino group (

Common synthesis routes, particularly the Zinin reduction of 1-chloro-3,5-dinitrobenzene using ammonium sulfide or sodium sulfide, often yield a crude mixture containing:

-

Unreacted Starting Material: 1-Chloro-3,5-dinitrobenzene (Low Polarity).

-

Target Product: this compound (Medium Polarity).

-

Over-Reduction Byproduct: 5-Chlorobenzene-1,3-diamine (High Polarity).

This protocol details the purification strategy using silica gel flash chromatography, emphasizing the separation of the mono-amine target from the dinitro precursor and diamine impurities.

Pre-Purification Strategy: Thin Layer Chromatography (TLC)[7]

Before scaling to a column, the mobile phase must be optimized. Due to the electron-withdrawing nature of the substituents, this compound is less basic than aniline but still capable of hydrogen bonding with silica silanols, potentially causing "streaking."

Solvent System Selection

While literature suggests 10% Acetone in Petroleum Ether as a viable system [1], modern laboratory standards often favor Hexanes/Ethyl Acetate (EtOAc) for better reproducibility and volatility control.

Recommended Mobile Phase Screening:

-

System A: Hexanes : EtOAc (80:20)

-

System B: Hexanes : EtOAc (70:30)

Predicted Elution Order (Rf Values)

Based on functional group polarity interactions with Silica Gel 60 (

| Compound | Polarity Profile | Est.[1][2][3] Rf (Hex:EtOAc 3:1) | Elution Behavior |

| 1-Chloro-3,5-dinitrobenzene | Non-polar (No H-bond donors) | 0.70 - 0.80 | Elutes First (Solvent Front) |

| This compound | Moderate (H-bond donor/acceptor) | 0.30 - 0.40 | Target Window |

| 5-Chlorobenzene-1,3-diamine | High (Double H-bond donor) | < 0.10 | Retained (Requires flush) |

Critical Insight: If the target spot streaks on the TLC plate, add 0.5% - 1.0% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica, sharpening the amine peak.

Detailed Purification Protocol

Material Requirements

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Dimensions: 20–30g silica per 1g of crude load.

-

Solvents: Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology

Step 1: Sample Loading (Dry Load Method)

Direct liquid injection is discouraged for solid anilines to prevent precipitation at the column head.

-

Dissolve crude this compound in a minimum volume of Acetone or DCM.

-

Add silica gel (approx.[4] 2x the mass of the crude).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Step 2: Column Packing & Equilibration

-

Slurry pack the column using 100% Hexanes .

-

Flush with 2 Column Volumes (CV) of Hexanes to settle the bed.

-

Carefully add the "dry load" powder to the top of the sand bed.

Step 3: Gradient Elution

Run the column using a stepwise gradient to maximize resolution.

| Phase | Solvent Ratio (Hex : EtOAc) | Volume (CV) | Purpose |

| 1 | 100 : 0 | 2 | Elute non-polar oils/grease. |

| 2 | 90 : 10 | 3-4 | Elute 1-chloro-3,5-dinitrobenzene (Impurity 1). |

| 3 | 80 : 20 | Until Elution | Elute this compound (Target). |

| 4 | 50 : 50 | 2 | Flush 5-chlorobenzene-1,3-diamine (Impurity 2). |

Fraction Analysis

-

Spot fractions on TLC plates.

-

Visualize under UV light (254 nm). Nitroanilines are strongly UV active (quenching).

-

Visual Cue: The target compound is typically an orange/yellow solid. Fractions containing the product will likely be yellow in solution.

Visualization of Separation Logic

The following diagrams illustrate the workflow and the separation mechanics inside the column.

Diagram 1: Purification Workflow

Caption: Decision tree for the purification of this compound, highlighting the intervention for amine streaking.

Diagram 2: Column Separation Physics

Caption: Stratification of components inside the column based on polarity and interaction with the stationary phase.

Quality Control & Validation

Post-column processing involves combining pure fractions and removing the solvent. The purity should be validated against standard physical properties.

Analytical Checkpoints

-

Melting Point: Pure this compound has a melting point of 133–134 °C [1]. A depressed melting point (<130 °C) indicates contamination with the dinitro precursor.

-

Appearance: The product should be a yellow to orange crystalline solid. Darkening often indicates oxidation or residual diamines.

-

1H NMR (DMSO-d6): Look for the characteristic pattern of the meta-substituted protons. The amine protons (

) typically appear broad around

Safety Considerations

-

Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia (cyanosis).

-

Handling: Always handle in a fume hood with nitrile gloves.

-

Waste: Silica waste contaminated with nitroanilines must be disposed of as hazardous solid waste.

References

-

University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[5][6] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]

- 3. scribd.com [scribd.com]

- 4. Purification [chem.rochester.edu]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H5ClN2O2 | CID 219615 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recrystallization methods for purifying 3-Chloro-5-nitroaniline

Application Note: Optimized Recrystallization Strategies for High-Purity 3-Chloro-5-nitroaniline

Introduction & Compound Profile

This compound (3-CNA) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] Its meta-meta substitution pattern makes it thermodynamically stable but challenging to synthesize without isomer contamination.[1] Common synthesis routes, such as the partial reduction of 1-chloro-3,5-dinitrobenzene using ammonium sulfide, often leave residual sulfur byproducts, inorganic salts, and isomeric impurities (e.g., 2-chloro or 4-chloro analogs) [1, 2].[1]

Achieving pharmaceutical-grade purity (>98%) requires a recrystallization protocol that addresses both the compound’s polarity and its tendency to "oil out" in the presence of impurities.[1]

Physicochemical Profile

| Property | Value | Notes |

| Appearance | Orange to Yellow Crystalline Solid | Color intensity often correlates with oxidation impurities.[1] |

| Melting Point | 131–134 °C [3] | Distinct from 2-chloro (~118°C) and 4-chloro (~160°C) isomers.[1] |

| Solubility (Hot) | Ethanol, Methanol, Acetone, Ethyl Acetate | High solubility facilitates dissolution.[1] |

| Solubility (Cold) | Water, Hexanes, Heptane | Low solubility makes these ideal anti-solvents.[1] |

| pKa | ~2.5 (Weak Base) | Protonation requires strong acid; neutral in standard solvents.[1] |

Strategic Solvent Selection

The purification strategy relies on the "Like Dissolves Like" principle, balanced by the Anti-Solvent Effect . 3-CNA contains a polar nitro group and an amino group, making it soluble in polar organic solvents.[1] However, the chlorine atom adds lipophilicity.[1]

-

Primary System (Ethanol/Water): The "Gold Standard" for aromatic nitroanilines.[1] Ethanol dissolves the compound readily at high temperatures, while water acts as a powerful anti-solvent to force precipitation upon cooling.[1] This system also effectively removes inorganic salts (soluble in water) and very lipophilic tars (insoluble in ethanol).[1]

-

Secondary System (Toluene/Heptane): Used only if the primary impurity is highly polar or if the product is too soluble in alcohols.[1]

Solvent Decision Matrix

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.[1]

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: General purification, removal of salts, and sulfur byproducts.[1]

Materials:

-